1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine
Overview
Description
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine is a heterocyclic compound that features a thiazole ring fused with a thiophene ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the piperazine moiety can yield a variety of substituted piperazines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to the observed biological effects. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability and efficacy .
Comparison with Similar Compounds
Thiazole Derivatives: Compounds such as 2-(2,3,5-trichlorophenyl)-1,3-thiazole exhibit similar biological activities.
Thiophene Derivatives: Thiophene-based compounds like suprofen and articaine are known for their pharmacological properties.
Uniqueness: 1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine is unique due to its combination of a thiazole ring, thiophene ring, and piperazine moiety, which imparts a distinct set of chemical and biological properties.
Biological Activity
1-{[4-(2-Thienyl)-1,3-thiazol-2-yl]methyl}piperazine (CAS No. 1040631-46-6) is a heterocyclic compound that combines a thiazole ring with a thiophene ring and a piperazine moiety. This unique structural configuration suggests potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features the following structural characteristics:
- IUPAC Name: 2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole
- Molecular Formula: C12H15N3S2
- Molecular Weight: 253.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown promise as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The thiazole and piperazine moieties may facilitate binding to the active site of the enzyme, enhancing the compound's efficacy.
- Antimicrobial Activity : Thiazole derivatives have been reported to possess antimicrobial properties. The presence of the thiophene ring may contribute to this activity by enhancing membrane permeability and disrupting microbial cell function .
- Antioxidant Properties : Compounds with similar structures have exhibited antioxidant activities, potentially offering protective effects against oxidative stress-related diseases .
Biological Activity Evaluation
Numerous studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities Related to Thiazole Derivatives
Activity Type | Example Compound | IC50 Value (µM) | Reference |
---|---|---|---|
Acetylcholinesterase Inhibition | 4-(benzo[d]thiazole) phenols | 2.7 | |
Antimicrobial | Various thiazole derivatives | Varies | |
Antioxidant | Benzopyrones | Varies |
Case Study 1: Acetylcholinesterase Inhibition
In a study evaluating a series of thiazole-based compounds for their acetylcholinesterase inhibitory activity, several derivatives exhibited significant inhibition with IC50 values ranging from 2.7 µM to higher concentrations depending on structural modifications. These findings suggest that similar modifications in this compound could enhance its inhibitory potential against acetylcholinesterase .
Case Study 2: Antimicrobial Activity
Research has shown that thiazole derivatives possess notable antimicrobial properties against various bacterial strains. For instance, compounds exhibiting a similar thiazole structure demonstrated effective inhibition of bacterial growth, indicating potential for development as antimicrobial agents .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-4-thiophen-2-yl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2/c1-2-11(16-7-1)10-9-17-12(14-10)8-15-5-3-13-4-6-15/h1-2,7,9,13H,3-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSKNKNMSTWIQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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